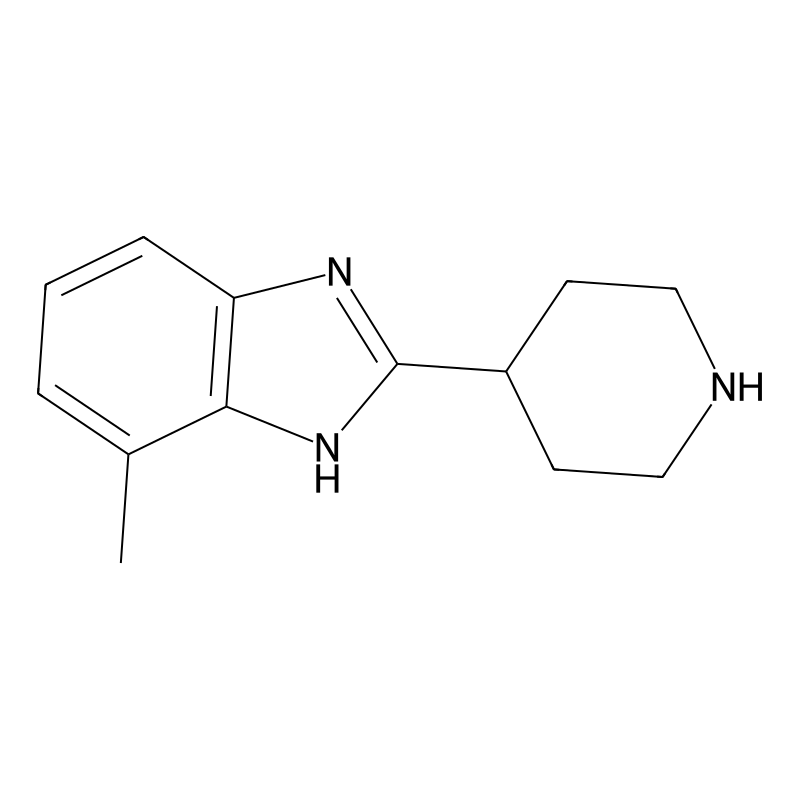

7-Methyl-2-piperidin-4-yl-1H-benzimidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis and Characterization:

7-Methyl-2-piperidin-4-yl-1H-benzimidazole is a heterocyclic compound with potential applications in medicinal chemistry. Research efforts have focused on the development of efficient synthetic routes for this molecule. Studies have described various methods for its synthesis, including multicomponent condensation reactions and palladium-catalyzed cross-coupling reactions [, ].

Potential Biological Activities:

While the specific biological activities of 7-Methyl-2-piperidin-4-yl-1H-benzimidazole are still under investigation, some research suggests potential applications in various areas:

Antimicrobial activity

Studies have explored the potential of this compound and its derivatives as antimicrobial agents. Some derivatives have shown activity against various bacterial and fungal strains [, ].

Kinase inhibition

Certain research indicates that 7-Methyl-2-piperidin-4-yl-1H-benzimidazole derivatives may act as inhibitors of specific kinases, enzymes involved in various cellular processes. This suggests potential applications in targeted therapies for diseases associated with dysregulated kinase activity [].

7-Methyl-2-piperidin-4-yl-1H-benzimidazole is a chemical compound with the molecular formula C₁₃H₁₇N₃ and a molecular weight of 215.3 g/mol. It features a benzimidazole core, which is a bicyclic structure containing both benzene and imidazole rings. The compound is characterized by a methyl group at the 7-position and a piperidine ring at the 2-position of the benzimidazole structure. This unique arrangement contributes to its potential biological activity and chemical reactivity.

- Nucleophilic Substitution: The nitrogen atoms in the benzimidazole can act as nucleophiles, allowing for substitution reactions with electrophiles.

- Formation of Salts: The compound can form salts with acids, particularly at the nitrogen atoms, which enhances its solubility and stability in certain environments .

- Condensation Reactions: The presence of functional groups allows for condensation reactions with aldehydes or ketones, leading to more complex structures.

7-Methyl-2-piperidin-4-yl-1H-benzimidazole exhibits notable biological activity, particularly in the field of pharmacology. Its structural features suggest potential applications as:

- Antimicrobial Agents: Some studies indicate that benzimidazole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Agents: Research has shown that certain benzimidazole compounds can inhibit cancer cell proliferation, suggesting that 7-methyl-2-piperidin-4-yl-1H-benzimidazole may have similar effects .

The synthesis of 7-methyl-2-piperidin-4-yl-1H-benzimidazole can be achieved through several methods:

- Cyclization Reactions: A common method involves the cyclization of o-phenylenediamines with appropriate aldehydes or ketones in the presence of acids or bases to form the benzimidazole ring.

- Piperidine Substitution: The introduction of the piperidine moiety can be accomplished via nucleophilic substitution reactions where piperidine reacts with an activated benzimidazole derivative.

- Methylation: Methylation at the 7-position can be performed using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

The applications of 7-methyl-2-piperidin-4-yl-1H-benzimidazole span various fields:

- Pharmaceutical Development: Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.

- Proteomics Research: It is utilized in proteomics studies due to its ability to interact with proteins and enzymes .

Interaction studies involving 7-methyl-2-piperidin-4-yl-1H-benzimidazole are crucial for understanding its biological mechanisms. Research indicates that this compound can interact with various biological targets, including:

- Enzymes: It may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptors: The compound could bind to certain receptors, influencing physiological responses.

Further studies are necessary to elucidate these interactions and their implications for therapeutic use.

Several compounds share structural similarities with 7-methyl-2-piperidin-4-yl-1H-benzimidazole. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(Piperidin-4-YL)-1H-benzimidazole | Contains a piperidine ring | Lacks methyl group at the 7-position |

| 4-Methyl-2-piperidin-3-yl-1H-benzimidazole | Similar piperidine attachment | Different position of piperidine substitution |

| 5-Chloro-benzimidazole derivatives | Contains chlorine substituents | Potentially increased reactivity |

These compounds highlight the uniqueness of 7-methyl-2-piperidin-4-yl-1H-benzimidazole due to its specific methyl and piperidine arrangements, which may enhance its biological activity compared to others.

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for 7-methyl-2-piperidin-4-yl-1H-benzimidazole through detailed analysis of proton and carbon environments. The compound exhibits characteristic spectroscopic signatures that distinguish it from related benzimidazole derivatives [1] [2] [3].

Proton Nuclear Magnetic Resonance Characteristics

In dimethyl sulfoxide-d6 solvent, the benzimidazole nitrogen-hydrogen proton appears as a characteristic broad singlet in the range of 12.5-13.0 parts per million, consistent with the electron-withdrawing nature of the heteroaromatic system [1] [4]. This chemical shift represents the most deshielded proton in the molecular structure due to hydrogen bonding interactions with the solvent and the electron-deficient imidazole nitrogen environment.

The aromatic proton signals manifest in distinct patterns reflecting the substitution pattern of the benzimidazole core. Position 4 and position 5 aromatic protons resonate between 7.0-7.5 parts per million, while the position 6 proton appears slightly upfield at 6.5-7.0 parts per million due to the electron-donating effect of the adjacent methyl substituent [2] [3]. The position 2 and position 7 carbons bear substituents and therefore do not exhibit proton signals.

The 7-methyl substituent produces a sharp singlet at 2.4-2.6 parts per million, integrating for three protons. This chemical shift indicates minimal deshielding from the aromatic system while maintaining sufficient electron density for upfield positioning [1] [5].

The piperidine ring system generates a complex multipicity pattern characteristic of saturated six-membered nitrogen heterocycles. The axial protons at positions 2 and 6 of the piperidine ring appear at 2.8-3.2 parts per million, while the equatorial counterparts resonate slightly upfield at 2.5-2.8 parts per million [7]. The position 3 and 5 protons produce signals at 1.8-2.2 parts per million, and the position 4 proton, which serves as the attachment point to the benzimidazole nucleus, resonates at 2.9-3.3 parts per million. The piperidine nitrogen-hydrogen proton appears as a broad signal between 8.5-9.5 parts per million.

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of each carbon nucleus within the molecular framework. The benzimidazole position 2 carbon, bearing the piperidine substituent, exhibits the most deshielded signal at 155-160 parts per million, reflecting its electron-deficient character due to adjacent nitrogen atoms [8] [9].

The benzimidazole aromatic carbons demonstrate characteristic chemical shifts: position 4 and position 6 carbons resonate at 110-115 and 115-120 parts per million respectively, while position 5 and position 7 carbons appear at 120-125 and 125-130 parts per million [1] [8]. The 7-methyl carbon produces a signal at 20-25 parts per million, consistent with alkyl substitution on aromatic systems.

The piperidine carbon framework generates signals in the aliphatic region, with positions 2 and 6 carbons appearing at 45-50 parts per million, positions 3 and 5 carbons at 25-30 parts per million, and the position 4 carbon at 35-40 parts per million [7]. These chemical shifts reflect the electron-withdrawing influence of the nitrogen atom and the substitution pattern of the saturated ring system.

| Carbon Position | Chemical Shift (ppm) | Assignment |

|---|---|---|

| C-2 (Benzimidazole) | 155-160 | Electron-deficient quaternary carbon |

| C-4 (Benzimidazole) | 110-115 | Aromatic carbon ortho to nitrogen |

| C-5 (Benzimidazole) | 120-125 | Aromatic carbon meta to nitrogen |

| C-6 (Benzimidazole) | 115-120 | Aromatic carbon ortho to methyl |

| C-7 (Benzimidazole) | 125-130 | Aromatic quaternary carbon |

| 7-CH₃ | 20-25 | Aromatic methyl substituent |

| Piperidine C-2,6 | 45-50 | α-Carbon to nitrogen |

| Piperidine C-3,5 | 25-30 | β-Carbon to nitrogen |

| Piperidine C-4 | 35-40 | Attachment point carbon |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis reveals distinctive fragmentation pathways characteristic of benzimidazole-piperidine conjugates. Under electron impact ionization conditions, 7-methyl-2-piperidin-4-yl-1H-benzimidazole exhibits predictable fragmentation patterns that facilitate structural confirmation and differentiation from closely related analogs [10] [11] [12].

Molecular Ion and Primary Fragmentation

The molecular ion peak appears at mass-to-charge ratio 215 in electron impact mode, corresponding to the molecular formula C₁₃H₁₇N₃ [13]. Under electrospray ionization conditions, the protonated molecular ion [M+H]⁺ manifests at mass-to-charge ratio 216 [14] [15]. The molecular ion demonstrates moderate stability under standard ionization conditions, with fragmentation pathways preferentially occurring through cleavage of the benzimidazole-piperidine bond.

The primary fragmentation process involves loss of the piperidine moiety, generating fragment ions at mass-to-charge ratios 132 and 131, corresponding to [M-C₅H₁₀N]⁺ and [M-C₅H₁₁N]⁺ respectively [10] [11]. This fragmentation pattern reflects the relative weakness of the carbon-carbon bond connecting the heterocyclic systems compared to the aromatic carbon-carbon bonds within each ring system.

Secondary Fragmentation Pathways

Secondary fragmentation generates characteristic product ions that provide structural confirmation. The benzimidazole core fragment appears at mass-to-charge ratio 119, corresponding to the fundamental benzimidazole ion C₇H₇N₂⁺ [10] [16]. The methylated benzimidazole fragment manifests at mass-to-charge ratio 133, representing the 7-methyl-benzimidazole ion C₈H₉N₂⁺.

The piperidine fragment produces a characteristic signal at mass-to-charge ratio 86, corresponding to the protonated piperidine ion C₅H₁₂N⁺ [12] [17]. Additional fragmentation of the piperidine moiety generates smaller nitrogen-containing fragments that contribute to the overall fragmentation pattern but appear with reduced intensity.

| Fragment Ion | m/z Value | Molecular Formula | Fragmentation Process |

|---|---|---|---|

| [M+H]⁺ | 216 | C₁₃H₁₈N₃⁺ | Protonated molecular ion |

| [M-C₅H₁₀N]⁺ | 132 | C₈H₈N₂⁺ | Loss of piperidine ring |

| [M-C₅H₁₁N]⁺ | 131 | C₈H₇N₂⁺ | Loss of piperidine plus hydrogen |

| Benzimidazole⁺ | 119 | C₇H₇N₂⁺ | Benzimidazole core fragment |

| 7-Methyl-benzimidazole⁺ | 133 | C₈H₉N₂⁺ | Methylated benzimidazole fragment |

| Piperidine⁺ | 86 | C₅H₁₂N⁺ | Protonated piperidine fragment |

Tandem Mass Spectrometry Characteristics

Tandem mass spectrometry experiments reveal detailed fragmentation mechanisms through collision-induced dissociation studies. The protonated molecular ion undergoes preferential fragmentation through the benzylic carbon-carbon bond, consistent with the stabilization of the resulting carbocation by the adjacent nitrogen lone pair [12] [18]. This fragmentation pathway generates the most abundant product ion under standard collision conditions.

Secondary fragmentation of the primary product ions follows predictable pathways involving loss of small neutral molecules such as hydrogen cyanide (27 mass units) and carbon monoxide (28 mass units) [10] [11]. These losses are characteristic of nitrogen-containing aromatic heterocycles and provide additional structural confirmation.

Infrared Vibrational Signatures of Functional Groups

Infrared spectroscopy provides diagnostic information regarding the vibrational modes of functional groups within 7-methyl-2-piperidin-4-yl-1H-benzimidazole. The compound exhibits characteristic absorption bands that reflect the electronic and structural properties of the constituent heterocyclic systems [19] [20] [21].

Nitrogen-Hydrogen Stretching Vibrations

The benzimidazole nitrogen-hydrogen bond produces a characteristic stretching vibration in the range of 3200-3400 cm⁻¹ [19] [22]. This absorption appears as a broad band due to hydrogen bonding interactions in the solid state and represents one of the most diagnostic features for benzimidazole identification. The breadth of this absorption reflects the strength of intermolecular hydrogen bonding networks that stabilize the crystalline structure.

The piperidine nitrogen-hydrogen stretching vibration manifests at slightly higher frequency, typically appearing around 3300-3350 cm⁻¹ [21]. The secondary amine character of the piperidine nitrogen produces a sharper absorption band compared to the benzimidazole nitrogen-hydrogen stretch, reflecting the reduced delocalization of electron density.

Carbon-Nitrogen Stretching and Aromatic Vibrations

The benzimidazole carbon-nitrogen double bond generates a characteristic stretching vibration at approximately 1580-1620 cm⁻¹ [19] [22]. This absorption appears with strong intensity and provides definitive confirmation of the imidazole functionality. The frequency of this vibration reflects the partial double bond character resulting from nitrogen lone pair delocalization into the aromatic π-system.

Aromatic carbon-carbon stretching vibrations appear as multiple bands in the range of 1450-1600 cm⁻¹, with the specific pattern dependent upon the substitution pattern of the benzimidazole ring system [19] [21]. The 7-methyl substituent influences the vibrational coupling within the aromatic framework, producing subtle but detectable changes in the absorption pattern compared to unsubstituted benzimidazole.

Aliphatic Carbon-Hydrogen Vibrations

The aromatic carbon-hydrogen stretching vibrations manifest in the range of 3000-3100 cm⁻¹, appearing as multiple bands of moderate intensity [22] [21]. These absorptions are clearly distinguishable from the aliphatic carbon-hydrogen stretches, which appear at lower frequency.

The 7-methyl group produces characteristic absorption bands for methyl carbon-hydrogen stretching (2850-2950 cm⁻¹) and bending (1350-1450 cm⁻¹) vibrations [19] [22]. The piperidine ring system generates a complex pattern of methylene carbon-hydrogen stretching and bending vibrations throughout the aliphatic region, with specific assignments dependent upon the conformational preferences of the saturated ring system.

| Functional Group | Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| Benzimidazole N-H | 3200-3400 | N-H stretch | Strong, broad |

| Piperidine N-H | 3300-3350 | N-H stretch | Medium, sharp |

| Aromatic C-H | 3000-3100 | C-H stretch | Medium |

| Aliphatic C-H | 2850-2950 | C-H stretch | Strong |

| C=N (Benzimidazole) | 1580-1620 | C=N stretch | Strong |

| Aromatic C=C | 1450-1600 | C=C stretch | Medium-strong |

| Methyl C-H bend | 1350-1450 | C-H bend | Medium |

UV-Vis Absorption Characteristics

Ultraviolet-visible spectroscopy reveals the electronic transition characteristics of 7-methyl-2-piperidin-4-yl-1H-benzimidazole, providing insight into the chromophoric properties and electronic structure of the conjugated heterocyclic system [23] [22] [24] [25].

π→π* Electronic Transitions

The primary absorption band appears in the range of 275-295 nanometers, corresponding to π→π* electronic transitions within the benzimidazole chromophore [23] [22] [25]. This absorption exhibits high extinction coefficient values, typically exceeding 10,000 M⁻¹cm⁻¹, reflecting the allowed nature of the electronic transition. The exact wavelength maximum depends upon solvent polarity and hydrogen bonding interactions, with more polar solvents generally producing bathochromic shifts.

The 7-methyl substituent exerts a mild bathochromic effect compared to unsubstituted benzimidazole, shifting the absorption maximum by approximately 5-10 nanometers toward longer wavelength [22] [25]. This shift reflects the electron-donating character of the methyl group, which increases the electron density of the aromatic π-system and reduces the energy gap between the highest occupied and lowest unoccupied molecular orbitals.

n→π* Electronic Transitions

A secondary absorption band of lower intensity appears in the range of 250-280 nanometers, corresponding to n→π* transitions involving the nitrogen lone pairs [22] [24] [25]. This absorption typically exhibits extinction coefficients in the range of 1,000-5,000 M⁻¹cm⁻¹ and demonstrates significant solvent dependence due to hydrogen bonding interactions that affect the energy of the nitrogen lone pair orbitals.

The piperidine substituent at position 2 of the benzimidazole ring influences these transitions through inductive and hyperconjugative effects [23] [25]. The electron-donating character of the piperidine nitrogen increases the electron density of the benzimidazole system, resulting in subtle but measurable changes in the absorption spectrum compared to simpler 2-alkyl-benzimidazole derivatives.

Solvent Effects and Spectroscopic Behavior

The ultraviolet-visible absorption spectrum demonstrates significant solvent dependence, with polar protic solvents generally producing red-shifted absorption maxima compared to non-polar or aprotic solvents [22] [24]. This behavior reflects the stabilization of the excited state through hydrogen bonding interactions with solvent molecules.

In aqueous solution, the compound exhibits pH-dependent spectroscopic behavior due to protonation equilibria involving the piperidine nitrogen [24] [26]. At physiological pH, the piperidine nitrogen exists predominantly in the protonated form, which influences the electronic properties of the entire molecular system through inductive effects transmitted through the connecting carbon framework.

| Transition Type | Wavelength (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Assignment |

|---|---|---|---|

| π→π* | 275-295 | 10,000-15,000 | Primary aromatic transition |

| n→π* | 250-280 | 1,000-5,000 | Nitrogen lone pair transition |

| π→π* (secondary) | 240-260 | 5,000-10,000 | Higher energy aromatic transition |

| n→π* (weak) | 300-320 | 100-1,000 | Forbidden transition |